molecular formula C32H39ClO21 B13422926 Delphinidin 3-sambubioside-5-glucoside chloride

Delphinidin 3-sambubioside-5-glucoside chloride

Cat. No.: B13422926
M. Wt: 795.1 g/mol
InChI Key: YBQPFHZHJBQQGV-BTIHIVKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delphinidin 3-sambubioside-5-glucoside chloride is a naturally occurring anthocyanin flavonoid. It is a water-soluble polyphenolic compound known for its vibrant purple color, which is found in various fruits, flowers, and leaves. This compound is recognized for its powerful antioxidant properties and potential health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of delphinidin 3-sambubioside-5-glucoside chloride typically involves the glycosylation of delphinidin with sambubiose and glucose. The reaction conditions often require the use of glycosyl donors and acceptors, along with catalysts to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired glycoside .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction and purification from natural sources such as berries and flowers. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify the compound to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Delphinidin 3-sambubioside-5-glucoside chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted glycosides.

Scientific Research Applications

Delphinidin 3-sambubioside-5-glucoside chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the determination of anthocyanins in plant extracts.

    Biology: Studied for its antioxidant properties and its effects on cellular processes.

    Medicine: Investigated for its potential anticancer, anti-inflammatory, and cardioprotective effects.

    Industry: Utilized as a natural colorant in food and cosmetic products

Mechanism of Action

The mechanism of action of delphinidin 3-sambubioside-5-glucoside chloride involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals, and reducing oxidative stress. Additionally, it can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Delphinidin 3-glucoside chloride
  • Delphinidin 3,5-diglucoside chloride
  • Cyanidin 3-glucoside chloride
  • Cyanidin 3-sambubioside chloride

Uniqueness

Delphinidin 3-sambubioside-5-glucoside chloride is unique due to its specific glycosidic structure, which influences its bioavailability, stability, and biological activity. Compared to other similar compounds, it may exhibit distinct antioxidant and therapeutic properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C32H39ClO21

Molecular Weight

795.1 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

InChI

InChI=1S/C32H38O21.ClH/c33-6-18-22(41)24(43)27(46)31(51-18)49-16-4-10(35)3-15-11(16)5-17(28(48-15)9-1-12(36)20(39)13(37)2-9)50-32-29(25(44)23(42)19(7-34)52-32)53-30-26(45)21(40)14(38)8-47-30;/h1-5,14,18-19,21-27,29-34,38,40-46H,6-8H2,(H3-,35,36,37,39);1H/t14-,18-,19-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31-,32-;/m1./s1

InChI Key

YBQPFHZHJBQQGV-BTIHIVKHSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)CO)O)O)O)O)O.[Cl-]

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)CO)O)O)O)O)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.